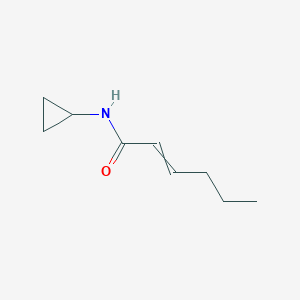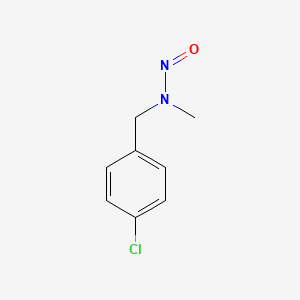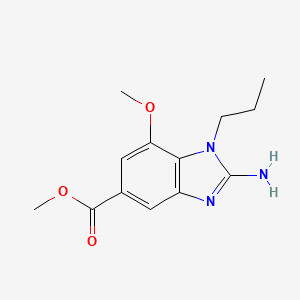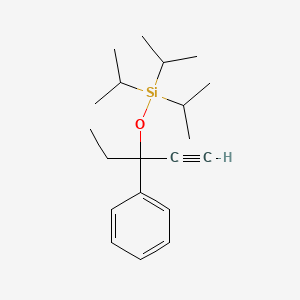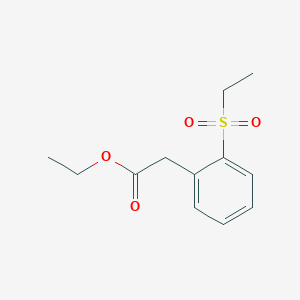
Ethyl 2-(2-ethylsulfonylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-ethylsulfonylphenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an ethylsulfonyl group attached to a phenyl ring, which is further connected to an acetate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-ethylsulfonylphenyl)acetate typically involves the esterification of 2-(2-ethylsulfonylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
2-(2-ethylsulfonylphenyl)acetic acid+ethanol→ethyl 2-(2-ethylsulfonylphenyl)acetate+water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out under reflux conditions with a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to promote the formation of the ester, and the water by-product is continuously removed to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 2-(2-ethylsulfonylphenyl)acetate can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-ethylsulfonylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism by which ethyl 2-(2-ethylsulfonylphenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An ester with a floral odor, used in perfumes.
Uniqueness: Ethyl 2-(2-ethylsulfonylphenyl)acetate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to simpler esters. This makes it valuable in specialized applications where specific interactions with biological or chemical targets are required.
Propiedades
Fórmula molecular |
C12H16O4S |
|---|---|
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
ethyl 2-(2-ethylsulfonylphenyl)acetate |
InChI |
InChI=1S/C12H16O4S/c1-3-16-12(13)9-10-7-5-6-8-11(10)17(14,15)4-2/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
HBJCFDFBKHZLEQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=CC=C1S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


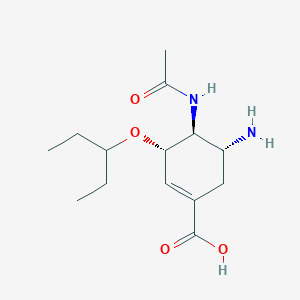
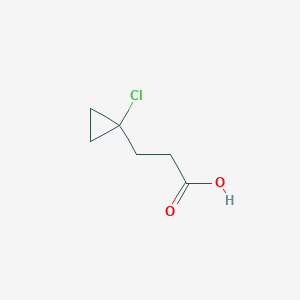
![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
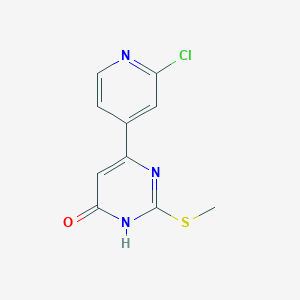
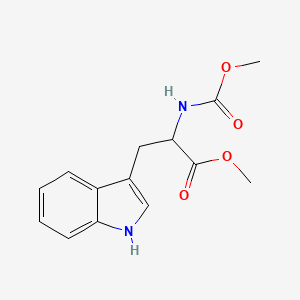
![2-[4-(Hydroxymethyl)-2-methylphenyl]ethanol](/img/structure/B13898998.png)
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
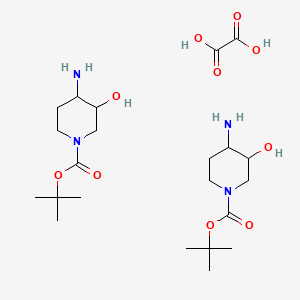
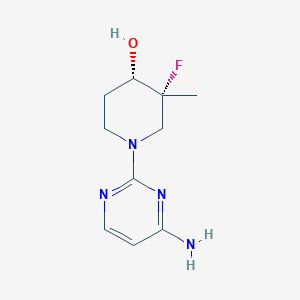
![1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)
